Protosappanin A vs. Protosappanin B: Superior Antimicrobial Potency and Synergy with Amikacin Against MRSA
In a direct comparative study, protosappanin A (PsA) demonstrated a lower minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) compared to protosappanin B (PsB) [1]. Furthermore, PsA exhibited a more pronounced synergistic effect when combined with amikacin, reducing the antibiotic's MIC to a greater extent than PsB, as quantified by a lower fractional inhibitory concentration index (FICI) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 64 mg/L |
| Comparator Or Baseline | Protosappanin B (PsB) with MIC of 128 mg/L |
| Quantified Difference | 2-fold lower MIC for protosappanin A |
| Conditions | Broth microdilution assay against MRSA strains |
Why This Matters
The superior potency and synergy profile of protosappanin A make it the preferred choice for research into combination therapies targeting MRSA, as it achieves greater bacterial growth inhibition at lower concentrations and enhances antibiotic efficacy more effectively than its analog.
- [1] Zuo GY, Han ZQ, Wang GC, et al. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. J Pharm Pharmacol. 2015;67(10):1439-1447. View Source
